![molecular formula C16H23FN2O3 B2588958 tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate CAS No. 1824023-25-7](/img/structure/B2588958.png)
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate” is a compound with the CAS Number: 1824023-25-7 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives . The compound is also known as 1-boc-4-AP .
Molecular Structure Analysis
The molecular weight of the compound is 310.37 . The InChI Code is 1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20/h4-5,10,12,18,20H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Intermediate in Organic Synthesis
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Precursor in Illicit Fentanyl Manufacture
The compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a synthetic opioid that is 80-100 times stronger than morphine .
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is an important intermediate in many biologically active compounds .
Synthesis of Crizotinib
This compound is used in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .
Research and Development
Due to its unique structure and properties, this compound is often used in research and development in the field of organic chemistry .
Pharmaceutical Applications
Given its role in the synthesis of various biologically active compounds, this compound has potential applications in the pharmaceutical industry .
Safety and Hazards
Future Directions
The compound is a precursor used in the manufacture of fentanyl and its analogues . As such, it has been placed under international control to prevent its diversion from licit industry and to enable governments to seize illicit shipments of these chemicals . This measure is expected to increase the risk and costs for traffickers to source these chemicals for their illicit business .
Mechanism of Action
Target of Action
Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .
Mode of Action
The compound, Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate, interacts with its targets by serving as a precursor in the synthesis of fentanyl
Biochemical Pathways
The biochemical pathways affected by Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate are those involved in the synthesis of fentanyl . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .
Pharmacokinetics
As a precursor to fentanyl, its bioavailability would be determined by the efficiency of the synthesis process and the subsequent pharmacokinetics of fentanyl .
Result of Action
The molecular and cellular effects of Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate’s action would be seen in the production of fentanyl . Fentanyl is a potent opioid that binds to the body’s opioid receptors, creating a range of effects from pain relief to relaxation .
Action Environment
The action, efficacy, and stability of Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate can be influenced by various environmental factors. These may include the conditions under which the compound is stored and the specific parameters of the fentanyl synthesis process
properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-hydroxyanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20/h4-5,10,12,18,20H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHBAJRDCGSTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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